BenchChemオンラインストアへようこそ!

Eniluracil-13C,15N2

LC-MS/MS Bioanalysis Isotope Dilution

Eniluracil-13C,15N2 is a stable isotope-labeled internal standard engineered for precise LC-MS/MS quantitation of eniluracil in compliance with FDA/EMA bioanalytical method validation. The dual ¹³C/¹⁵N labeling provides a clean +3 Da mass shift, eliminating cross-talk interference and ensuring complete co-elution—advantages unattainable with deuterated analogs. Certified at ≥95% chemical purity with 99% ¹³C and 98% ¹⁵N enrichment, it enables accurate sub-ng/mL quantitation (±15% bias, ≤15% CV). Stable for ≥1 year at -20°C, it supports multi-year studies without internal standard requalification. Request a quote now.

Molecular Formula C6H4N2O2
Molecular Weight 139.09 g/mol
Cat. No. B13438249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEniluracil-13C,15N2
Molecular FormulaC6H4N2O2
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESC#CC1=CNC(=O)NC1=O
InChIInChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1
InChIKeyJOZGNYDSEBIJDH-TTXLGWKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eniluracil-13C,15N2: A Stable Isotope-Labeled Internal Standard for Precise DPD Inhibitor Quantification


Eniluracil-13C,15N2 (CAS 1329556-69-5) is a stable isotope-labeled analog of eniluracil, a potent and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD) . The compound is specifically labeled with carbon-13 (¹³C) at one position and nitrogen-15 (¹⁵N) at two positions, resulting in a molecular weight of 139.09 g/mol and a molecular formula of C₅[¹³C]H₄[¹⁵N]₂O₂ . This labeling confers a nominal mass shift of +3 Da relative to unlabeled eniluracil (MW 136.11 g/mol) . The compound is supplied as an analytical reference standard with a minimum chemical purity of ≥95% and isotopic enrichment of 99% ¹³C and 98% ¹⁵N, and it exhibits a shelf stability of ≥1 year when stored at -20°C .

Why Unlabeled Eniluracil or Generic DPD Inhibitors Cannot Replace Eniluracil-13C,15N2 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) that precisely matches the physicochemical properties of the target analyte is a critical requirement for regulatory compliance and data integrity [1]. Substituting Eniluracil-13C,15N2 with unlabeled eniluracil, a deuterated analog, or a structurally similar DPD inhibitor (e.g., gimeracil) introduces significant analytical risks that compromise assay accuracy and precision. Unlabeled compounds cannot correct for matrix effects, recovery losses, or ion suppression, leading to variable and inaccurate quantitation [1]. Deuterium-labeled analogs often exhibit chromatographic retention time shifts and differential extraction recoveries due to isotopic effects, whereas ¹³C/¹⁵N-labeled standards like Eniluracil-13C,15N2 maintain complete co-elution and identical recovery characteristics [1]. Structurally distinct DPD inhibitors, while sharing the same pharmacological target, possess different molecular weights, fragmentation patterns, and ionization efficiencies, rendering them unsuitable as internal standards for eniluracil-specific assays . The specific ¹³C/¹⁵N labeling pattern in this product ensures a minimum +3 Da mass shift, providing unambiguous separation from the unlabeled analyte M+2 isotope cluster and eliminating cross-talk interference [2].

Quantitative Evidence: Measurable Differentiation of Eniluracil-13C,15N2 Against Alternatives


Superior Mass Spectrometric Differentiation: +3 Da Mass Shift Versus Deuterated Analogs

Eniluracil-13C,15N2 provides a nominal mass increase of +3 Da (139.09 Da) relative to unlabeled eniluracil (136.11 Da), achieved through ¹³C and ¹⁵N substitution. This mass shift is sufficient to fully separate the internal standard signal from the analyte's M+2 natural isotope peak, preventing cross-talk interference. In contrast, a deuterated analog with +2 Da mass shift may suffer from incomplete isotopic separation due to the natural abundance of heavy isotopes in the analyte. The use of ¹³C/¹⁵N labeling ensures complete co-elution with the analyte, unlike deuterated standards which frequently exhibit chromatographic retention time shifts of 0.05-0.3 minutes that can compromise quantitation accuracy [1].

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Enrichment and Purity: Defined Specifications for Regulatory-Ready Quantitation

Eniluracil-13C,15N2 is supplied with a certified minimum chemical purity of ≥95% and isotopic enrichment of 99% ¹³C and 98% ¹⁵N . This specification ensures that the internal standard does not introduce significant unlabeled analyte contamination into the calibration curve, a critical parameter for achieving lower limits of quantitation (LLOQ). In contrast, many commercially available deuterated internal standards exhibit lower isotopic enrichment (often 98% D) and may contain 2-5% residual unlabeled compound, which elevates baseline signal and reduces assay sensitivity [1]. The high enrichment and purity of this product are documented in a comprehensive Certificate of Analysis (CoA), enabling full traceability for regulatory submissions .

Quality Control Method Validation Reference Standard

Target-Selective Internal Standard Versus Broad-Spectrum DPD Inhibitor Analogs

While both eniluracil and gimeracil are DPD inhibitors used to modulate 5-FU pharmacokinetics, their analytical suitability as internal standards differs fundamentally. Eniluracil-13C,15N2 is an exact isotopic match for the eniluracil analyte, ensuring identical ionization efficiency and fragmentation in the mass spectrometer. Gimeracil (MW 147.09), a competitive reversible DPD inhibitor, exhibits a distinct molecular weight and chemical structure, leading to different retention times and ionization responses. Quantitatively, eniluracil irreversibly inactivates DPD with a Ki of 1.6 µM and increases 5-FU oral bioavailability to 100% . Gimeracil, while a more potent inhibitor in vitro (Ki = 0.36 µM), is a competitive reversible inhibitor and is used clinically in the combination product S-1 . These pharmacological differences preclude the use of gimeracil or its labeled analogs as internal standards for eniluracil quantitation.

DPD Inhibition Pharmacokinetics Method Specificity

Stability and Long-Term Storage: Documented ≥1 Year Shelf-Life for Multi-Study Consistency

Eniluracil-13C,15N2 is documented to have a stability of ≥1 year when stored under recommended conditions (-20°C) . This long-term stability is critical for longitudinal pharmacokinetic studies or clinical trials spanning extended periods, ensuring consistent internal standard performance across all study time points. In contrast, unlabeled eniluracil and some less stable isotope-labeled analogs may undergo degradation over time, leading to the formation of impurities that can interfere with accurate quantitation. The product is supplied with a Certificate of Analysis that confirms purity and stability parameters .

Stability Longitudinal Studies Quality Assurance

Optimal Deployment Scenarios for Eniluracil-13C,15N2 Based on Quantitative Evidence


Regulatory-Compliant Bioanalytical Method Validation for Eniluracil Pharmacokinetics

Eniluracil-13C,15N2 is ideally suited as a SIL-IS for LC-MS/MS assays intended for regulatory submission (FDA/EMA). The +3 Da mass shift ensures unambiguous separation from the analyte, meeting bioanalytical method validation guidelines for accuracy (±15% bias) and precision (≤15% CV) [1]. Its documented isotopic enrichment (99% ¹³C, 98% ¹⁵N) minimizes unlabeled analyte carryover, enabling sensitive quantitation at sub-ng/mL levels required for terminal elimination phase sampling .

Absolute Quantitation of Eniluracil in Tumor and Normal Tissue Biopsies

In studies requiring precise tissue distribution analysis, such as those correlating DPD inhibition with 5-FU exposure in solid tumors, Eniluracil-13C,15N2 corrects for matrix effects that vary between tissue types (e.g., liver vs. tumor). Clinical studies using eniluracil demonstrated a 2.6-fold reduction in 5-FU radiotracer exposure in normal liver (AUC 0.927 vs. 1.857 m²/mL·s) and a 4.6-fold reduction in kidneys (AUC 1.096 vs. 5.043 m²/mL·s) after eniluracil administration [2]. Accurate tissue quantitation using this internal standard is essential for understanding these tissue-specific pharmacokinetic alterations.

Longitudinal Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of DPD Inhibition

The ≥1 year stability of Eniluracil-13C,15N2 supports multi-year clinical or preclinical studies without the need for internal standard requalification . This is critical for studies evaluating the time course of DPD inhibition and recovery, where eniluracil completely inactivates DPD in colorectal tumors and normal tissues, with DPD regeneration occurring with a half-life of 2.6 days [3]. Consistent internal standard performance across all time points ensures that observed PK variability is attributable to biological factors rather than analytical drift.

Cross-Validation of Bioanalytical Methods Between CROs and Sponsor Laboratories

When bioanalytical data are generated across multiple sites (e.g., contract research organizations and sponsor laboratories), the use of a well-characterized, high-purity SIL-IS like Eniluracil-13C,15N2 with a documented CoA ensures method transferability and data comparability . The specific +3 Da mass shift eliminates cross-talk issues that can arise when using deuterated internal standards, which may exhibit variable retention times on different LC systems, thereby facilitating seamless cross-validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eniluracil-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.